Cas no 7601-55-0 (Metocurine Iodide)

Metocurine Iodide Chemical and Physical Properties
Names and Identifiers
-
- tetrandrini dimethiodidum
- METOCURINE IODIDE, USP STANDARD
- Metubine iodide
- 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-tubocurarandiium,diiodide
- 6,6',7',12'-Tetramethoxy-2,2,2',2'-tetramethyl-tubocurarandiium,Dijodid
- 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-tubocuraranium
- Dimethyltubocurarine Iodide
- Methyl-curarin
- metocurine diiodide
- METOCURINE IODIDE
- Metokuriinijodidi
- Metokurinjodid
- Metubine
- Mutubine Iodide
- O,O'-dimethyl-tubocurarine diiodide
- 13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINIUM, 2,3,13A,14,15,16,25,25A-OCTAHYDRO-9,18,19,29-TETRAMETHOXY-1,1,14,14-TETRAMETHYL-, IODIDE (1:2), (13AR,25AS)-
- EN300-19767768
- Metocurine iodide [USAN]
- Dimethylether of d-tubocurarine iodide
- METOCURINE IODIDE [MART.]
- DTXCID802944
- Metocurine iodide (USAN:USP)
- NSC 36388
- NCGC00181151-01
- DIMETHYLTUBOCURARINIUM IODIDE [WHO-DD]
- (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2^{3,6}.1^{8,12}.1^{18,22}.0^{27,31}.0^{16,34}]hexatriaconta-3,5,8,10,12(34),18(33),19,21,24,26,31,35-dodecaene-15,30-diium diiodide
- O,O'-Dimethylchondrocurarine diiodide
- Methyl-curarin [German]
- NS00046686
- Tubocuraranium,6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-,diiodide
- SCHEMBL415745
- D00761
- 7601-55-0
- NCGC00263444-01
- NSC-36388
- Dimethyltubocurarinium iodide
- Tox21_112755_1
- Tubocuraranium, 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-, diiodide
- O0U0E87X7F
- Tubocurarine, O,O'-dimethyl-, diiodide
- UNII-O0U0E87X7F
- DTXSID9022944
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,18,19,29-tetramethoxy-1,1,14,14-tetramethyl-, diiodide, (13aR,25aS)-
- METOCURINE IODIDE [VANDF]
- Dimethyl tubocurarine iodide
- DB00416
- Metocurini Iodidum
- Dimethylchondrocurarine iodide
- METOCURINE IODIDE [ORANGE BOOK]
- CHEMBL1739
- 6,6',7',12'-Tetramethoxy-2,2,2',2'-tetramethyltubocuraranium diiodide
- Metocurine iodide [USAN:USP]
- Q20817012
- 2,2,2',2'-tetramethyl-6,6',7',12'-tetrakis(methyloxy)tubocuraran-2,2'-diium diiodide
- Metocurine iodide (USAN)
- METOCURINE IODIDE (MART.)
- (+)-O,O'-Dimethylchondrocurarine diiodide
- Metubine iodide (TN)
- CHEBI:6901
- METOCURINE IODIDE [MI]
- CAS-7601-55-0
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,18,19,29-tetramethoxy-1,1,14,14-tetramethyl-, diiodide, (13aR-(13aR*,25aS*))-
- (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide
- EINECS 231-510-3
- Tox21_112755
- dimethyl dl-curine dimethochloride
- DIGFQJFCDPKEPF-OIUSMDOTSA-L
- Metocurine Iodide
-
- MDL: MFCD00867765
- Inchi: InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2
- InChI Key: DIGFQJFCDPKEPF-UHFFFAOYSA-L
- SMILES: [I-].[I-].COc1ccc2CC3c4c(CC[N+]3(C)C)cc(OC)c(OC)c4Oc3ccc(CC4c5cc(Oc1c2)c(OC)cc5CC[N+]4(C)C)cc3
Computed Properties
- Exact Mass: 906.16000
- Monoisotopic Mass: 906.16018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 50
- Rotatable Bond Count: 4
- Complexity: 1060
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.38000
- LogP: 1.37720
- Specific Rotation: D22 +148 to +158° (c = 0.25)
Metocurine Iodide Security Information
- Hazardous Material transportation number:UN 3249
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Hazard Level:6.1(b)
- Packing Group:III
Metocurine Iodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M315780-10mg |
Metocurine Iodide |
7601-55-0 | 10mg |
$563.00 | 2023-05-17 | ||
TRC | M315780-25mg |
Metocurine Iodide |
7601-55-0 | 25mg |
$ 800.00 | 2023-09-07 | ||
TRC | M315780-2.5mg |
Metocurine Iodide |
7601-55-0 | 2.5mg |
$155.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-338712-1 g |
Tetrandrini dimethiodidum, |
7601-55-0 | 1g |
¥4,212.00 | 2023-07-10 | ||
Enamine | EN300-19767768-0.05g |
7601-55-0 | 0.05g |
$2755.0 | 2023-09-16 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-338712-1g |
Tetrandrini dimethiodidum, |
7601-55-0 | 1g |
¥4212.00 | 2023-09-05 |
Metocurine Iodide Related Literature
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1. 258. Synthetic neuromuscular blocking agents. Part I. Heterocyclic decamethylenebis(quaternary ammonium salts)E. P. Taylor J. Chem. Soc. 1951 1150
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E. P. Taylor J. Chem. Soc. 1952 142
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3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794
Additional information on Metocurine Iodide
Recent Advances in the Study of Metocurine Iodide (7601-55-0): A Comprehensive Research Brief
Metocurine Iodide (CAS: 7601-55-0), a non-depolarizing neuromuscular blocking agent, has been the subject of renewed interest in recent pharmacological and clinical research. This synthetic derivative of tubocurarine has historically been used as an adjunct to anesthesia, but emerging studies are exploring its potential applications in novel therapeutic areas. The compound's mechanism of action, involving competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, continues to be refined through advanced molecular modeling techniques.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated critical modifications to the benzylisoquinolinium structure that enhance Metocurine Iodide's selectivity profile. These findings suggest potential for developing next-generation neuromuscular blockers with improved safety margins. Particularly noteworthy is the compound's reduced histamine release compared to other non-depolarizing agents, a property that has sparked investigation into its use in patients with compromised cardiovascular systems.
Clinical pharmacology research from the Massachusetts General Hospital Anesthesia Department (2024) has provided new pharmacokinetic data demonstrating Metocurine Iodide's unique distribution characteristics in obese patients. The study revealed a surprisingly linear relationship between lean body mass and drug clearance, challenging previous assumptions about its pharmacokinetics in special populations. These findings have important implications for dosage adjustments in diverse patient demographics.
In the realm of chemical synthesis, a breakthrough published in Organic Process Research & Development (2024) describes an improved manufacturing process for 7601-55-0 that increases yield by 32% while reducing hazardous byproducts. The new synthetic route employs innovative phase-transfer catalysis and demonstrates the pharmaceutical industry's commitment to greener chemistry in neuromuscular blocker production.
Emerging preclinical research suggests potential off-label applications for Metocurine Iodide in treating certain neuromuscular disorders. Studies in animal models of myasthenia gravis have shown promising results when used in carefully controlled microdoses, though this application remains speculative pending further investigation. The compound's high affinity for muscle-type nicotinic receptors makes it an interesting candidate for targeted therapy development.
Regulatory updates from the FDA and EMA in 2024 have clarified stability testing requirements for Metocurine Iodide formulations, reflecting new understanding of its degradation pathways. These guidelines emphasize the importance of rigorous control of iodide content and pH stability in commercial preparations, ensuring consistent clinical performance of this established pharmaceutical agent.




